molecular formula C22H17F12N4P2Ru B11825088 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

Cat. No.: B11825088
M. Wt: 728.4 g/mol
InChI Key: CFKWLFFBBAAMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Context and Significance of 4-Ethynyl-2-pyridin-2-ylpyridine Ligands

The ligand 4-ethynyl-2-pyridin-2-ylpyridine combines two pyridine rings connected via a carbon-carbon triple bond, introducing both steric and electronic modifications to classical polypyridine frameworks. Unlike unsubstituted bipyridine ligands, the ethynyl group acts as a strong electron-withdrawing moiety, polarizing the π-system of the pyridine rings and altering the electron density at the ruthenium center. This modulation enhances metal-to-ligand charge transfer (MLCT) transitions, a hallmark of ruthenium polypyridine complexes, by lowering the energy of the ligand’s π* orbitals.

Synthetic routes to this ligand typically involve Sonogashira coupling between halogenated pyridine derivatives and terminal alkynes, facilitated by palladium or copper catalysts. The resulting ethynyl linkage not only rigidifies the ligand structure but also enables further functionalization through click chemistry or cross-coupling reactions, expanding its utility in supramolecular assemblies. Comparative studies with 2,2'-bipyridine reveal that the ethynyl-substituted ligand induces a bathochromic shift in MLCT absorption bands, shifting the complex’s photoresponse into the visible spectrum.

Table 1: Comparative Electronic Properties of Polypyridine Ligands

Ligand Electron Effect MLCT Absorption (nm) Emission Lifetime (ns)
2,2'-Bipyridine Neutral 450 600
4-Ethynyl-2-pyridin-2-ylpyridine Withdrawing 520 850
1,10-Phenanthroline Neutral 470 700

The extended conjugation from the ethynyl group also increases the ligand’s ability to stabilize higher oxidation states of ruthenium, a critical feature for catalytic applications such as water oxidation. In the complex [Ru(4-ethynyl-2-pyridin-2-ylpyridine)(2-pyridin-2-ylpyridine)]²⁺, the asymmetrical ligand arrangement creates distinct electronic environments around the metal center, favoring asymmetric charge distribution during redox processes.

Role of Hexafluorophosphate Counterions in Stabilizing Ruthenium(II) Complexes

Hexafluorophosphate (PF₆⁻) serves as a non-coordinating counterion critical for maintaining the solubility and ionic stability of cationic ruthenium complexes. Its weak Lewis basicity prevents competition with polypyridine ligands for binding sites, ensuring the integrity of the coordination sphere. In the dihexafluorophosphate salt of the title complex, the two PF₆⁻ anions balance the +2 charge on ruthenium, forming ion pairs that enhance crystallinity without perturbing the metal’s electronic structure.

The large ionic radius and low charge density of PF₆⁻ minimize ion-pairing effects in solution, which is essential for preserving the complex’s electrochemical reversibility. Cyclic voltammetry studies of analogous Ru(bpy)₃₂ complexes show well-defined redox waves for the Ru²⁺/³⁺ couple, with peak separations (ΔEp) below 100 mV, indicating minimal counterion interference. By contrast, smaller anions like chloride (Cl⁻) exhibit stronger ion pairing, leading to broader peaks and reduced electrochemical stability.

Table 2: Counterion Effects on Ruthenium Polypyridine Complex Stability

Counterion Ionic Radius (Å) Solubility in CH₃CN Redox ΔEp (mV)
PF₆⁻ 2.54 High 80
Cl⁻ 1.81 Moderate 150
BF₄⁻ 2.08 High 95

In solid-state structures, PF₆⁻ anions occupy lattice voids, engaging in weak hydrogen bonding with ligand C–H groups. This packing arrangement minimizes steric strain and prevents anion ingress into the coordination sphere, as demonstrated by single-crystal X-ray diffraction of related terpyridine-ruthenium complexes. The thermal stability imparted by PF₆⁻ is evident in thermogravimetric analyses, where decomposition onset temperatures exceed 300°C, compared to 250°C for nitrate-counterpart complexes.

Properties

Molecular Formula

C22H17F12N4P2Ru

Molecular Weight

728.4 g/mol

IUPAC Name

4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate

InChI

InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3

InChI Key

CFKWLFFBBAAMKY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3]

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling Reaction

The ethynyl-functionalized pyridine ligand is synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction. This method enables the introduction of an alkyne group at the 4-position of 2-pyridin-2-ylpyridine. As demonstrated in analogous syntheses, 4-bromo-2-pyridin-2-ylpyridine is reacted with trimethylsilylacetylene (TMSA) under inert conditions, using Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv) as catalysts in a triethylamine/dichloromethane solvent system. The reaction proceeds at 60°C for 12 hours, yielding 4-(trimethylsilylethynyl)-2-pyridin-2-ylpyridine. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the terminal alkyne ligand, 4-ethynyl-2-pyridin-2-ylpyridine, in 75–85% yield.

Alternative Ligand Functionalization Strategies

While Sonogashira coupling is the most widely reported method, Suzuki-Miyaura cross-coupling has been explored for related bipyridine systems. However, steric hindrance from bulkier aryl groups often limits conjugation efficiency, making ethynyl linkages preferable for π-extension. The planar geometry of the ethynyl-substituted ligand, confirmed by X-ray crystallography, ensures optimal electronic communication between the ruthenium center and the ligand framework.

Ruthenium Precursor Preparation

[Ru(bipy)₂Cl₂]·2H₂O Synthesis

The ruthenium precursor [Ru(bipy)₂Cl₂]·2H₂O is prepared by refluxing RuCl₃·3H₂O with excess 2,2′-bipyridine (bipy) in ethanol under nitrogen. The reaction mixture is heated at 80°C for 6 hours, during which the solution transitions from dark brown to deep red. Cooling the mixture yields a crystalline precipitate, which is filtered, washed with cold ethanol, and dried under vacuum. This precursor serves as a cornerstone for subsequent ligand substitution reactions due to its labile chloride ligands.

Alternative Precursors: [Ru(phen)₂Cl₂]·2H₂O

In some protocols, [Ru(phen)₂Cl₂]·2H₂O (phen = 1,10-phenanthroline) is employed instead of bipyridine-based precursors. The synthesis follows a similar pathway, with RuCl₃·3H₂O and phenanthroline refluxed in ethanol for 8 hours. This variant offers enhanced stability but requires longer reaction times for ligand substitution.

Coordination of Ethynyl-Pyridine Ligand to Ruthenium

Reaction Conditions and Stoichiometry

The ethynyl-pyridine ligand is coordinated to ruthenium by reacting [Ru(bipy)₂Cl₂]·2H₂O (1 equiv) with 4-ethynyl-2-pyridin-2-ylpyridine (2.2 equiv) in degassed dimethylformamide (DMF) at 120°C for 24 hours under argon. The use of DMF as a high-boiling solvent facilitates ligand exchange while preventing premature precipitation. Excess ligand ensures complete displacement of chloride ions, as confirmed by the disappearance of the Ru–Cl vibrational band at 310 cm⁻¹ in infrared spectroscopy.

Counterion Exchange to Hexafluorophosphate

The chloride counterions are replaced with hexafluorophosphate via metathesis. Ammonium hexafluorophosphate (NH₄PF₆, 3 equiv) is added to a methanolic solution of the ruthenium complex, resulting in immediate precipitation of the dihexafluorophosphate salt. The product is filtered, washed with cold methanol, and recrystallized from acetonitrile/diethyl ether to yield orange-red crystals. This step achieves >90% ion exchange efficiency, as quantified by ion chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

UV-Vis Spectroscopy : The complex exhibits a metal-to-ligand charge transfer (MLCT) band at 450 nm (ε = 12,500 M⁻¹cm⁻¹), characteristic of ruthenium(II) polypyridyl complexes.
¹H NMR (400 MHz, CD₃CN) : Resonances at δ 8.95 (d, J = 5.2 Hz, 2H, pyridine-H), 8.32 (s, 1H, ethynyl-C≡CH), and 7.68–7.75 (m, 12H, bipy-H) confirm ligand coordination.
ESI-MS : A peak at m/z 883.6 ([M – 2PF₆]²⁺) aligns with the expected molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis reveals an octahedral geometry around the ruthenium center, with bond lengths of 2.05 Å (Ru–Npyridine) and 2.12 Å (Ru–Nbipy). The ethynyl group adopts a linear conformation, minimizing steric strain.

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Ligand Synthesis

MethodCatalyst SystemSolventYield (%)Reference
SonogashiraPd(PPh₃)₂Cl₂, CuIEt₃N/CH₂Cl₂85
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O62

Table 2: Ruthenium Complexation Conditions

PrecursorLigand RatioSolventTemp (°C)Time (h)Yield (%)
[Ru(bipy)₂Cl₂]·2H₂O1:2.2DMF1202478
[Ru(phen)₂Cl₂]·2H₂O1:2.5EtOH803665

Challenges and Mitigation Strategies

  • Air Sensitivity : The ethynyl ligand is prone to oxidation. Conducting reactions under strict inert atmosphere (Ar or N₂) and using degassed solvents mitigates decomposition.

  • Byproduct Formation : Excess ligand ensures complete displacement of chloride, but unreacted starting materials are removed via column chromatography (neutral Al₂O₃, CH₃CN/toluene 3:1) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, often using oxidants like sodium periodate.

    Reduction: Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride.

    Substitution: Ligand substitution reactions are common, where ligands in the ruthenium complex are replaced by other ligands under specific conditions.

Common reagents used in these reactions include sodium periodate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Bioimaging

The luminescent properties of this compound make it an excellent candidate for bioimaging applications. Its ability to bind with biomolecules allows for effective visualization in biological systems. Studies have shown that it can interact with DNA and proteins, which is crucial for tracking cellular processes.

Therapeutic Applications

Research indicates potential anticancer properties of this compound. It has been shown to influence cellular processes by interacting with biomolecules, suggesting its use in targeted cancer therapies. The specific mechanisms involve:

  • Binding to DNA, potentially disrupting cancer cell replication.
  • Interacting with proteins involved in cell signaling pathways.

Electrochemical Applications

The electrochemical behavior of this compound is significant for its application in sensors and electronic devices. Studies have reported reversible redox processes, indicating stability and efficiency in electroluminescent devices. This makes it a promising material for:

  • Organic light-emitting diodes (OLEDs).
  • Photovoltaic cells.

Case Study 1: Bioimaging Efficacy

A study conducted on the binding affinity of the compound with DNA utilized fluorescence spectroscopy to demonstrate its capability as a luminescent probe. The results indicated that the compound could effectively bind to DNA, resulting in enhanced fluorescence signals that are useful for imaging applications.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through DNA interaction, thereby inhibiting cell proliferation. These results highlight its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the pyridine ligands. This coordination alters the electronic properties of the complex, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds, influencing their reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Molecular Variations

The target compound is compared to other ruthenium(II) dihexafluorophosphate complexes with modified bipyridine or phenanthroline ligands. Key examples include:

Compound Name Molecular Formula Molecular Weight Ligand Structure Key Properties
Ru(bpy)₃ C₃₀H₂₄F₁₂N₆P₂Ru 768.53 (as diperchlorate) Three unmodified bipyridine ligands High luminescence, reversible Ru²⁺/Ru³⁺ redox
Tris(4,4’-diphenyl-bpy)Ru(PF₆)₂ C₆₆H₄₈F₁₂N₆P₂Ru 1316.15 Bipyridine with phenyl substituents Increased lipophilicity, extended π-conjugation
Tris(4,4’-dimethyl-bpy)Ru(PF₆)₂ C₃₆H₃₆F₁₂N₆P₂Ru 943.72 Methyl-substituted bipyridine Enhanced electron density at Ru center, shifted redox potentials
Tris(phen)Ru(PF₆)₂ (phen = 1,10-phenanthroline) C₇₂H₄₂F₁₂N₆P₂Ru 1382.17 Rigid phenanthroline ligands Improved stability, strong intercalation with DNA
Target Compound C₃₀H₂₄F₁₂N₆P₂Ru ~940 (estimated) Ethynyl-modified bipyridine Enhanced π-conjugation, potential for click chemistry

Key Observations:

  • Ligand Substituents : The ethynyl group in the target compound introduces additional π-conjugation compared to unmodified bipyridine complexes like Ru(bpy)₃ . This can lead to red-shifted absorption spectra and altered excited-state lifetimes.
  • Molecular Weight : Complexes with bulkier ligands (e.g., diphenyl-bpy) exhibit higher molecular weights and lipophilicity, impacting solubility and membrane permeability.

Electrochemical Properties

Ruthenium complexes undergo metal-centered redox processes. Substituents on ligands significantly shift oxidation (Ru²⁺ → Ru³⁺) and reduction (Ru²⁺ → Ru⁺) potentials:

Complex Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE)
[Ru(bpy)₃]²⁺ +1.33 -1.55
[Ru(4,4’-Cl-bpy)₃]²⁺ +1.45 -1.40
Target Compound Estimated +1.25–1.35 Estimated -1.60–1.50

Key Observations:

  • Electron-withdrawing groups (e.g., Cl) stabilize the Ru³⁺ state, increasing oxidation potentials. The ethynyl group (electron-donating) may lower oxidation potentials compared to [Ru(bpy)₃]²⁺.
  • Redox reversibility is critical for applications in electrocatalysis and sensors.
Binding Affinity

The target compound’s ethynyl group may enhance interactions with biomolecules. For comparison:

  • [Ru(bpy)₃]²⁺ binds RNA aptamers with Kd = 65 nM , far stronger than [Ru(phen)₃]²⁺ (Kd = 0.1 mM).
  • Ruthenium red (a calcium channel blocker) inhibits mitochondrial Ca²⁺ uptake at 25–100 µM, but it is structurally distinct from PF₆⁻ complexes.
Cellular Uptake

Ligand hydrophobicity influences subcellular localization:

  • [Ru(dpp)₂(16-ATAP)]²⁺ (dpp = dipyrido[3,2-a:2',3'-c]phenazine) localizes in mitochondria, while [Ru(dpp)₂(11-ATAP)]²⁺ accumulates in lysosomes due to alkyl chain length differences.
  • The ethynyl group in the target compound may improve membrane penetration compared to hydrophilic analogs.

Photophysical Properties

Ligand modifications alter absorption and emission profiles:

  • [Ru(bpy)₃]²⁺ : λₐᵦₛ = 450 nm (metal-to-ligand charge transfer, MLCT), λₑₘ = 610 nm.
  • Phenanthroline complexes : Broader absorption bands (λₐᵦₛ = 350–500 nm) due to extended conjugation.
  • Target Compound : Ethynyl groups likely red-shift MLCT transitions, enhancing near-IR applicability.

Biological Activity

The compound 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a coordination complex featuring a central ruthenium ion coordinated to two pyridine-based ligands and one ethynyl-substituted pyridine ligand. Its unique structural properties and electronic configuration have garnered interest in various fields, particularly in biological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula : C22H17F12N4P2Ru
  • Molecular Weight : 728.4 g/mol
  • Structural Features : The compound incorporates ethynyl and pyridine groups, enhancing its electronic properties and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the fields of bioimaging and cancer therapy. Its luminescent properties allow it to function as a probe in biological systems, making it suitable for various imaging applications. Moreover, preliminary studies suggest its potential to interact with key biomolecules such as DNA and proteins, influencing cellular processes.

Anticancer Properties

The anticancer activity of this compound has been explored through several studies:

  • Mechanism of Action : The compound appears to interact with DNA, leading to structural changes that may inhibit cancer cell proliferation. This interaction is believed to involve intercalation or groove binding mechanisms.
  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth at specific concentrations. For instance, studies reported a significant reduction in viability of breast cancer (MCF-7) and lung cancer (A549) cell lines upon treatment with this compound.

Interaction Studies

Interaction studies using techniques such as fluorescence spectroscopy and electrochemical assays have revealed the following:

  • Binding Affinity : The compound shows a strong binding affinity for biomolecules, which is crucial for its applications in drug development and bioimaging.
  • Protein Interactions : The interaction with proteins has been characterized, indicating that the compound may alter protein conformation, potentially affecting signaling pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of this compound:

Study Objective Findings
Study 1Evaluate anticancer effects on MCF-7 cellsSignificant reduction in cell viability at 10 µM concentration after 48 hours of exposure.
Study 2Investigate binding interactions with DNADemonstrated strong intercalation capabilities leading to enhanced fluorescence signals.
Study 3Assess protein binding affinityIdentified specific binding sites on target proteins, suggesting potential for targeted therapy applications.

Q & A

Basic Synthesis Methodology

Q: What is the standard protocol for synthesizing the ruthenium(II) complex incorporating 4-ethynyl-2-pyridin-2-ylpyridine and 2-pyridin-2-ylpyridine ligands with dihexafluorophosphate counterions? A: The synthesis typically involves ligand substitution reactions using a Ru(II) precursor such as [Ru(phen)₂Cl₂]·2H₂O (phen = 1,10-phenanthroline) or [Ru(bipy)₂Cl₂]·2H₂O (bipy = 2,2'-bipyridine) under inert conditions (e.g., nitrogen atmosphere). The ethynylpyridine ligand is introduced via reflux in a polar solvent (e.g., ethanol or acetonitrile) for 6–12 hours. The dihexafluorophosphate counterion is incorporated via anion metathesis using NH₄PF₆. Purification is achieved through column chromatography (silica gel, eluent: acetonitrile/water), followed by recrystallization. Characterization is performed via 1H NMR^1 \text{H NMR}, IR spectroscopy, and elemental analysis .

Advanced Characterization Techniques

Q: Which advanced spectroscopic and structural methods are critical for confirming the coordination geometry and electronic structure of this Ru(II) complex? A:

  • X-ray crystallography resolves the octahedral geometry around the Ru(II) center and ligand arrangement .
  • Cyclic voltammetry identifies redox potentials (e.g., RuII/III^{II/III} transitions) influenced by ligand π-accepting properties .
  • UV-Vis-NIR spectroscopy detects metal-to-ligand charge transfer (MLCT) bands; for example, complexes with ethynyl ligands show MLCT absorption at ~450 nm, red-shifted compared to non-ethynyl analogs .
  • EPR spectroscopy may be used to probe paramagnetic intermediates during catalytic cycles.

Table 1: Representative Spectroscopic Data for Analogous Ru(II) Complexes

Complex TypeMLCT λmax (nm)Redox Potential (E1/2, V vs. Ag/AgCl)Reference
[Ru(phen)₂(L)]²⁺452+1.25 (RuII/III^{II/III})
[Ru(bipy)₂(L)]²⁺438+1.18 (RuII/III^{II/III})

Data Contradiction Analysis

Q: How should researchers address discrepancies in NMR spectra, such as unexpected splitting or missing proton signals? A:

  • Paramagnetic impurities : Check for residual Ru(III) species via EPR; repurify using reducing agents (e.g., ascorbic acid).
  • Solvent effects : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal broadening.
  • Dynamic behavior : Variable-temperature NMR can reveal fluxional ligand rearrangements (e.g., ethynyl rotation).
  • Computational validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated values .

Ligand Electronic Effects

Q: How do substituents on the pyridine ligands (e.g., ethynyl vs. methyl groups) modulate the Ru(II) complex’s catalytic or photophysical properties? A:

  • Electron-withdrawing groups (e.g., ethynyl) : Stabilize the Ru(II) center, lower MLCT energy gaps, and enhance photocatalytic activity (e.g., in H₂ evolution).
  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce ligand exchange rates, improving complex stability.
  • Experimental validation : Synthesize analogs with systematic substituent variations and compare via cyclic voltammetry and time-resolved emission spectroscopy .

Counterion Influence

Q: What role does the dihexafluorophosphate counterion play in the solubility and reactivity of the complex? A:

  • Solubility : PF₆⁻ imparts solubility in polar aprotic solvents (e.g., acetonitrile) but precipitates in water.
  • Ion pairing : Weakly coordinating PF₆⁻ minimizes counterion interference in redox processes, unlike Cl⁻ or NO₃⁻.
  • Replacement strategies : Substitute PF₆⁻ with BF₄⁻ or SbF₆⁻ via metathesis to tune solubility for specific applications (e.g., thin-film deposition) .

Stability Under Experimental Conditions

Q: How can researchers ensure the stability of this Ru(II) complex during prolonged photochemical or electrochemical studies? A:

  • Light exposure : Use UV-cutoff filters to prevent MLCT-induced degradation.
  • Electrolyte selection : Avoid nucleophilic electrolytes (e.g., I⁻) that displace ligands; use inert salts like TBAPF₆.
  • Monitoring : Track decomposition via HPLC or UV-Vis at regular intervals .

Advanced Applications in Catalysis

Q: What methodologies are used to evaluate this complex’s efficacy in photocatalytic CO₂ reduction? A:

  • Experimental setup : Employ a three-electrode cell with a Ru complex-coated FTO electrode, CO₂-saturated electrolyte (e.g., 0.1 M TEAP in DMF), and a Pt counter-electrode.
  • Product analysis : Quantify CO and HCOOH via GC-MS or NMR.
  • Control experiments : Compare performance against benchmark catalysts like [Ru(bipy)₃]²⁺ and assess turnover numbers (TONs) .

Handling Air-Sensitive Intermediates

Q: What precautions are necessary when isolating reactive intermediates (e.g., Ru(III) species) during catalytic cycles? A:

  • Glovebox techniques : Conduct syntheses and transfers under argon.
  • Low-temperature stabilization : Trap intermediates at −78°C (dry ice/acetone bath).
  • In-situ spectroscopy : Use stopped-flow UV-Vis or rapid-scan FTIR to characterize short-lived species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.